molecular formula C16H19F3N4O3 B8087002 Khk-IN-2

Khk-IN-2

Cat. No.: B8087002
M. Wt: 372.34 g/mol
InChI Key: FAXXYODRCHXHTQ-HUBLWGQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KHK-IN-2 is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme involved in fructose metabolism. Its chemical structure is represented as C₁₆H₁₉F₃N₄O₃, and its CAS number is 2135304-43-5 . This compound inhibits KHK with an IC₅₀ of 0.45 μM.

Preparation Methods

Synthetic Routes:: The synthetic routes for KHK-IN-2 are not widely documented in the literature. it is typically synthesized using organic chemistry techniques. Researchers may employ various reactions to assemble the compound, but specific details remain proprietary.

Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. As a research compound, it is primarily synthesized in laboratory settings.

Chemical Reactions Analysis

KHK-IN-2 likely undergoes various chemical reactions, although comprehensive studies are scarce. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. The major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

KHK-IN-2 has gained attention in scientific research across multiple fields:

    Medicine: Researchers explore its potential therapeutic applications, especially related to metabolic disorders and fructose metabolism.

    Biochemistry: this compound aids in understanding fructose metabolism pathways.

    Pharmacology: Investigations focus on its effects on metabolic enzymes and potential drug development.

Mechanism of Action

KHK-IN-2 inhibits KHK, a critical enzyme in fructose metabolism. By blocking KHK, it modulates fructose utilization and may impact metabolic pathways. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

KHK-IN-2’s uniqueness lies in its selectivity for KHK. While similar compounds exist, this compound’s specific inhibition profile sets it apart. Unfortunately, I don’t have information on other similar compounds at this time.

Properties

IUPAC Name

6-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-2-[(3S)-3-hydroxy-3-methylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11-12,24-26H,2-3,6-8H2,1H3/t11-,12-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXXYODRCHXHTQ-HUBLWGQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC(C(C3)O)O)C(F)(F)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C@H](C3)O)O)C(F)(F)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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